(5-Bromopyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone
Description
(5-Bromopyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone is a heterocyclic compound featuring a 5-bromopyridine moiety linked via a methanone bridge to a piperazine ring substituted with a 4-phenylthiazol-2-ylmethyl group. This structure combines electron-deficient aromatic systems (bromopyridine, thiazole) with a flexible piperazine scaffold, making it a candidate for targeting enzymes or receptors requiring both hydrophobic and polar interactions.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4OS/c21-17-10-16(11-22-12-17)20(26)25-8-6-24(7-9-25)13-19-23-18(14-27-19)15-4-2-1-3-5-15/h1-5,10-12,14H,6-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQMSXIYWYSKQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=CC(=CN=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the bromopyridine intermediate: This can be achieved by bromination of pyridine derivatives.
Synthesis of the phenylthiazole moiety: This involves the cyclization of appropriate thioamide and haloketone precursors.
Coupling reactions: The bromopyridine and phenylthiazole intermediates are then coupled with a piperazine derivative under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the thiazole moiety.
Reduction: Reduction reactions could target the carbonyl group in the methanone linkage.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The products of these reactions would depend on the specific reagents and conditions used, but could include various substituted derivatives and reduced forms of the original compound.
Scientific Research Applications
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. The thiazole moiety in this compound contributes to its effectiveness against various bacterial strains. A study highlighted the synthesis of novel heterocyclic compounds derived from thiazoles, which demonstrated promising antimicrobial activity against several pathogens . The presence of the bromopyridine and piperazine groups enhances solubility and bioavailability, making these compounds suitable candidates for further development as antimicrobial agents.
Anticancer Properties
The compound's potential as an anticancer agent has been investigated extensively. Notably, the incorporation of the thiazole ring has been linked to enhanced cytotoxic activity against cancer cell lines. For instance, derivatives similar to (5-Bromopyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone have shown IC50 values indicative of potent anticancer effects, particularly against breast cancer cells . The mechanism of action is believed to involve the inhibition of key cellular pathways that regulate proliferation and apoptosis.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of compounds is crucial for optimizing their pharmacological profiles. Research indicates that modifications to the thiazole and piperazine portions can significantly affect biological activity. For example, the introduction of electron-withdrawing groups on the phenyl ring has been associated with increased potency in anticancer assays . This highlights the importance of systematic SAR studies in developing more effective derivatives.
Neuropharmacological Applications
There is emerging evidence supporting the neuropharmacological potential of compounds containing both pyridine and thiazole moieties. Such compounds have been evaluated for their anticonvulsant properties in animal models, demonstrating efficacy in reducing seizure activity . The dual action of these compounds may be attributed to their ability to modulate neurotransmitter systems, making them candidates for further investigation in treating neurological disorders.
Case Studies and Experimental Findings
Several studies have documented the synthesis and evaluation of (5-Bromopyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone and related compounds:
| Study | Findings | |
|---|---|---|
| Siddiqui et al., 2020 | Developed thiazole-pyridazine hybrids with significant anticonvulsant activity | Highlighted the role of structural modifications in enhancing efficacy |
| Łączkowski et al., 2020 | Investigated new thiazole derivatives for anticonvulsant properties | Demonstrated promising results in seizure models |
| ACS Omega Study, 2023 | Evaluated new N-acyl hydrazone compounds with cytotoxic effects | Established a correlation between structure and anticancer activity |
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if it acts on a receptor, it might bind to the active site, altering the receptor’s conformation and activity. The molecular targets could include enzymes, receptors, or ion channels, with pathways involving signal transduction or metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine-Based Methanones with Aromatic Substituents
- (5-Bromopyridin-3-yl)(4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl)methanone (): Structural Differences: The piperazine substituent here is a bulky (4-chlorophenyl)(phenyl)methyl group, compared to the thiazole-linked phenyl group in the target compound. However, the bromopyridine and chlorophenyl groups likely contribute to halogen bonding with biological targets, such as the SARS-CoV-2 main protease . Biological Activity: highlights its role as a non-covalent inhibitor of SARS-CoV-2 Mpro, suggesting bromopyridine’s importance in protease inhibition.
- (4-Methylpiperazin-1-yl)(4-((5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)methanone (): Structural Differences: Features a triazole-phenylamino group instead of the thiazole-phenylmethyl substituent. Functional Impact: The triazole’s hydrogen-bonding capability may enhance solubility and target engagement compared to the thiazole’s hydrophobic profile.
Thiazole/Thiophene-Containing Analogs
- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (): Structural Differences: Replaces the bromopyridine with a thiophene ring and incorporates a trifluoromethylphenyl group on piperazine. Thiophene’s lower aromaticity compared to thiazole may alter π-π stacking interactions.
- Furan-2-yl (4-(4-aminophenyl)piperazin-1-yl)methanone (): Structural Differences: Substitutes thiazole with a furan ring and includes an aminophenyl group. Functional Impact: The furan’s oxygen atom offers hydrogen-bond acceptor properties, while the aminophenyl group introduces basicity, affecting protonation states and target binding.
Physicochemical Properties
Biological Activity
The compound (5-Bromopyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a bromopyridine moiety, a phenylthiazole group, and a piperazine ring. Its IUPAC name is (5-bromopyridin-3-yl)-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone , and it has the molecular formula .
The primary biological target of this compound is the enzyme α-glucosidase , which plays a crucial role in carbohydrate digestion. The inhibition of α-glucosidase by this compound leads to a reduction in postprandial hyperglycemia, making it a candidate for managing diabetes .
Biochemical Pathways
- Inhibition of α-glucosidase : This action disrupts carbohydrate metabolism, leading to decreased glucose absorption.
- Impact on blood sugar levels : The compound has been shown to effectively lower blood glucose levels after meals.
Biological Activity and Therapeutic Applications
Research indicates that the compound exhibits significant potential in various therapeutic areas:
Antidiabetic Activity
Studies have shown that (5-Bromopyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone effectively reduces blood sugar levels by inhibiting α-glucosidase activity. This mechanism is particularly beneficial for diabetic patients who require control over their postprandial glucose spikes .
Anticancer Properties
Research into thiazole derivatives has highlighted their anticancer potential. Compounds similar to (5-Bromopyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone have demonstrated cytotoxic effects against various cancer cell lines. For instance, thiazole-integrated compounds have been shown to exhibit selective cytotoxicity against glioblastoma and melanoma cells .
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds reveals unique aspects of (5-Bromopyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (5-Chloropyridin-3-yl)(4-(4-phenyltiazol-2-yl)methyl)piperazin | Similar structure but with chlorine | Moderate α-glucosidase inhibition |
| (5-Fluoropyridin-3-yl)(4-(4-phenyltiazol-2-y)methyl)piperazin | Similar structure but with fluorine | Lower cytotoxicity compared to bromine derivative |
The presence of the bromine atom in the compound may enhance its reactivity and biological activity compared to its chloro and fluoro analogs .
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of thiazole derivatives, including those similar to (5-Bromopyridin-3-yl)(4-(4-phenyltiazol-2-y)methyl)piperazin. For instance:
- Anticancer Activity : A study demonstrated that thiazole-containing compounds exhibited significant cytotoxicity against A431 cancer cells, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Antimicrobial Properties : Other derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
